molecular formula C17H13FN2O3 B5872319 (E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B5872319
M. Wt: 312.29 g/mol
InChI Key: VEGDLAPHMIPUKI-XYOKQWHBSA-N
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Description

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-fluoroaniline with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorophenyl and hydroxy-methoxyphenyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
  • (E)-2-cyano-N-(4-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
  • (E)-2-cyano-N-(4-methylphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Uniqueness

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-23-16-9-11(2-7-15(16)21)8-12(10-19)17(22)20-14-5-3-13(18)4-6-14/h2-9,21H,1H3,(H,20,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGDLAPHMIPUKI-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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